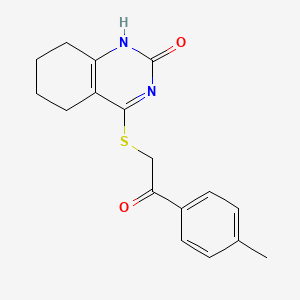

4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure

Méthodes De Préparation

The synthesis of 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the reaction of 2-mercaptoquinazolinone with p-tolylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Applications De Recherche Scientifique

4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has been explored for various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has potential as a bioactive molecule, with studies investigating its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mécanisme D'action

The mechanism of action of 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one include other quinazolinone derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly alter their chemical and biological properties.

Activité Biologique

The compound 4-((2-oxo-2-(p-tolyl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 330.41 g/mol

Structural Characteristics

The compound features a tetrahydroquinazolinone core structure, which is linked to a thioether functional group through a carbonyl moiety. This unique combination of structural elements is believed to contribute to its biological activity.

Crystal Structure

Recent studies have provided insights into the crystal structure of related compounds, revealing key interactions that may influence biological activity. For instance, the arrangement of atoms within the crystal lattice can affect solubility and reactivity, which are critical for pharmacological efficacy .

Antimicrobial Properties

Compounds with quinazolinone scaffolds have been evaluated for their antibacterial and antifungal activities. A study on quinoline derivatives demonstrated their effectiveness against various bacterial strains by inhibiting nitric oxide production in macrophages, which is a crucial factor in inflammatory responses . While direct evidence for the antimicrobial activity of the target compound is scarce, its structural similarities to known active compounds warrant further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. For instance, certain derivatives have been shown to inhibit pro-inflammatory markers such as nitric oxide and cyclooxygenase enzymes in vitro . Given the presence of thioether groups in this compound, it may also possess similar anti-inflammatory properties.

Case Studies and Experimental Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

- Antiproliferative Activity : A study involving thiazolidin derivatives demonstrated significant antiproliferative effects against human cancer cell lines (A549, HepG2, MCF-7), with IC₅₀ values indicating effective concentrations for therapeutic use .

- Mechanistic Insights : Research on related compounds has revealed that they can modulate signaling pathways associated with cell survival and apoptosis. For example, certain derivatives induced apoptosis through mitochondrial pathways and altered expression levels of Bcl-2 family proteins .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of quinazolinone derivatives in metabolic disorders and cancer treatment. These studies often highlight the importance of dosage and administration routes in achieving desired biological outcomes .

Propriétés

IUPAC Name |

4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-16-13-4-2-3-5-14(13)18-17(21)19-16/h6-9H,2-5,10H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAFJHWQOMBDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.